N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide
Description
Historical Context and Discovery Timeline
The development of this compound emerged from the broader historical context of acetamide derivative research that has been ongoing for several decades within medicinal chemistry. The compound belongs to a class of chemicals that has been systematically explored since the mid-20th century, when researchers began investigating the therapeutic potential of substituted acetamides. The strategic introduction of fluorine atoms into pharmaceutical compounds gained significant momentum in drug discovery programs, as scientists recognized that halogenated compounds could enhance lipophilicity and improve cellular membrane permeation capabilities.
The specific timeline for this compound's discovery aligns with advances in synthetic organic chemistry that enabled the precise placement of functional groups on aromatic systems. Research initiatives focusing on acetamide derivatives have demonstrated their diverse biological profiles, leading to extensive investigations into their mechanisms of action and potential therapeutic applications. The compound's development represents part of a broader effort to create novel pharmaceutical agents through systematic structural modifications of established pharmacophores.
Historically, the exploration of biphenyl-containing acetamides has been driven by their observed biological activities and their potential as lead compounds in drug development programs. The incorporation of the 3-fluorophenyl substituent reflects the pharmaceutical industry's continued interest in fluorinated organic compounds, which often exhibit enhanced metabolic stability and improved pharmacokinetic properties compared to their non-fluorinated counterparts.
Significance in Medicinal Chemistry and Drug Discovery
This compound holds considerable significance in medicinal chemistry due to its structural characteristics that suggest potential applications in pharmacology, particularly in targeting specific biological pathways. The compound's design incorporates several key pharmacophoric elements that are recognized as important in modern drug discovery efforts. The presence of the biphenyl moiety contributes to the compound's aromatic character and may influence its interactions with biological targets, including enzymes and receptors in various physiological systems.
The fluorinated aromatic ring component represents a strategic structural modification that can significantly impact the compound's pharmacological properties. Fluorine substitution in pharmaceutical compounds has been shown to enhance various properties including metabolic stability, bioavailability, and selective binding to target proteins. Research has demonstrated that compounds containing fluorinated aromatic systems often exhibit improved pharmacokinetic profiles and enhanced therapeutic indices compared to their non-fluorinated analogs.
Within the broader context of acetamide derivatives, this compound exemplifies the systematic approach to drug design that focuses on optimizing molecular structures for specific therapeutic applications. Studies investigating acetamide derivatives have revealed their potential as antimicrobial agents and as precursors for drug development due to their favorable interactions with biological targets. The strategic combination of structural elements in this compound positions it as a candidate for further development in pharmaceutical research programs.
The compound's significance extends to its potential role in advancing understanding of structure-activity relationships within the acetamide class. Research into similar compounds has provided valuable insights into how specific structural modifications can influence biological activity, selectivity, and pharmacokinetic properties. This knowledge contributes to the rational design of improved therapeutic agents with enhanced efficacy and reduced adverse effects.
Structural Classification Within Acetamide Derivatives
This compound belongs to the classification of acetamide derivatives, which are organic compounds derived from acetic acid where one or more hydrogen atoms are replaced by organic groups. Within this broad category, the compound represents a sophisticated example of structural modification that incorporates multiple pharmacologically relevant features. The acetamide functional group serves as the core structural element around which additional molecular components are strategically positioned to optimize biological activity.
The compound can be specifically classified as a substituted benzyl acetamide due to the presence of the fluorinated benzyl group attached to the nitrogen atom of the acetamide moiety. This structural arrangement places it within a subset of acetamide derivatives that are known for their diverse biological activities and therapeutic potential. The classification is further refined by the presence of the biphenyl substituent, which introduces additional aromatic character and potential for specific molecular interactions.
| Structural Feature | Chemical Classification | Pharmacological Relevance |
|---|---|---|
| Acetamide Core | Primary amide derivative | Essential for biological activity |
| 3-Fluorophenyl Group | Halogenated aromatic system | Enhanced metabolic stability |
| Biphenyl Moiety | Extended aromatic system | Improved target selectivity |
| Methylene Linker | Alkyl spacer | Optimal geometric positioning |
The structural classification of this compound also encompasses its relationship to other important pharmaceutical classes. The biphenyl component relates it to compounds that have shown significant biological activity in various therapeutic areas. The fluorinated aromatic system connects it to a growing class of fluorine-containing pharmaceuticals that have demonstrated enhanced properties in clinical applications.
From a medicinal chemistry perspective, the compound exemplifies the concept of hybrid molecules, where multiple pharmacophoric elements are combined within a single molecular framework to achieve desired biological effects. This approach to drug design has proven successful in developing compounds with improved selectivity, potency, and pharmacokinetic properties compared to simpler structural analogs.
The classification extends to considerations of the compound's synthetic accessibility and potential for structural modifications. The acetamide framework provides numerous opportunities for further chemical manipulation, allowing researchers to systematically explore structure-activity relationships and optimize pharmaceutical properties. This flexibility in structural modification makes compounds within this classification particularly valuable in drug discovery programs.
Research into acetamide derivatives has revealed their importance as intermediates in the synthesis of more complex pharmaceutical compounds and as lead structures for the development of novel therapeutic agents. The specific structural features present in this compound position it within this broader context of pharmaceutical research and development, highlighting its potential significance in advancing medicinal chemistry knowledge and therapeutic applications.
Properties
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FNO/c22-20-11-5-7-17(13-20)15-23-21(24)14-16-6-4-10-19(12-16)18-8-2-1-3-9-18/h1-13H,14-15H2,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISIXYFCQOTASJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)CC(=O)NCC3=CC(=CC=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80470202 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)-N-[(3-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
897015-56-4 | |
| Record name | 2-([1,1'-Biphenyl]-3-yl)-N-[(3-fluorophenyl)methyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80470202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation via Acylation
The core step in the synthesis is the formation of the amide bond between the 3-fluorobenzylamine derivative and 2-(3-phenylphenyl)acetic acid or its activated derivative (e.g., acid chloride or ester).
- Reagents: Acyl chlorides or anhydrides are commonly used as acylating agents.
- Catalysts: Base catalysts such as triethylamine or sodium bicarbonate neutralize the acid by-products.
- Solvents: Common solvents include ethyl acetate, tetrahydrofuran, or dichloromethane.
- Conditions: Reactions are typically performed under inert atmosphere (nitrogen) at low to ambient temperatures to avoid side reactions.
Preparation of 3-Fluorobenzylamine Derivative
One approach involves the reduction of 3-fluoronitrobenzene derivatives to the corresponding amine:
- Step (a): Nucleophilic aromatic substitution of 3,4-difluoronitrobenzene with morpholine under reflux in ethyl acetate with diisopropylethylamine base.
- Step (b): Catalytic hydrogenation of the nitro group using palladium on carbon in ammonium formate, THF, and methanol under nitrogen.
- Step (c): Protection of the amine with benzyl chloroformate in acetone/water at 0°C.
- Step (d): Lithiation with n-butyl lithium at -78°C followed by reaction with (R)-glycidyl butyrate to introduce chiral centers.
- Step (e): Conversion of hydroxyl to mesylate using methanesulfonyl chloride and triethylamine.
- Step (f): Azide substitution with sodium azide in dimethylformamide at 85°C.
- Step (g): Catalytic hydrogenation of azide to amine using Pd/C in ethyl acetate with acetic acid and acetic anhydride.
This sequence yields the 3-fluorophenylmethylamine intermediate ready for amide coupling.
Coupling with 2-(3-phenylphenyl)acetic Acid
The amide bond formation is achieved by reacting the prepared amine with 2-(3-phenylphenyl)acetic acid or its activated form:
- Activation of the acid to acid chloride or use of coupling agents such as carbodiimides (e.g., EDC, DCC) may be employed.
- The reaction is typically carried out in anhydrous solvents with base to scavenge generated acid.
- Purification involves extraction, crystallization, or chromatography to isolate the pure amide product.
Reaction Conditions and Catalysts
| Step | Reaction Type | Reagents/Catalysts | Solvent(s) | Temperature | Time | Notes |
|---|---|---|---|---|---|---|
| (a) | Nucleophilic aromatic substitution | 3,4-difluoronitrobenzene, morpholine, diisopropylethylamine | Ethyl acetate | Reflux (~80°C) | 4 hours | Under nitrogen atmosphere |
| (b) | Catalytic hydrogenation | Pd/C (10%), ammonium formate | THF, methanol | Room temp | 3 hours | Under nitrogen |
| (c) | Amine protection | Benzyl chloroformate, sodium bicarbonate | Acetone, water | 0°C | 1.5 hours | Cooling to avoid side reactions |
| (d) | Lithiation and epoxide opening | n-Butyl lithium, (R)-glycidyl butyrate | THF | -78°C to RT | Overnight | Strict temperature control |
| (e) | Mesylation | Methanesulfonyl chloride, triethylamine | Dichloromethane | 0°C | 30 min | Stirring at 0°C then ambient |
| (f) | Azide substitution | Sodium azide | Dimethylformamide | 85°C | Overnight | High temperature for substitution |
| (g) | Azide reduction | Pd/C (10%), acetic acid, acetic anhydride | Ethyl acetate | 25–35°C, 30 psi H2 | 3 hours | Hydrogenation under mild pressure |
Summary Table of Key Intermediates and Yields
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the fluorophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic or optical properties.
Biological Studies: It can serve as a probe to study the interactions of fluorinated compounds with biological systems.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
Mechanism of Action
The mechanism of action of N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The biphenyl moiety can contribute to the compound’s overall stability and bioavailability. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Their Key Features
The following table summarizes structurally related acetamide derivatives and their distinguishing attributes:
Functional Group Analysis and Implications
Fluorinated Aromatic Substituents
- Comparison with Chlorophenyl and Nitrophenyl Derivatives :
- The 3-chlorophenyl analog ( ) may exhibit higher lipophilicity than the fluorophenyl derivative but lower metabolic resistance due to larger atomic size.
- The nitro group in N-(3-nitrophenyl)acetamide significantly increases polarity, reducing membrane permeability compared to fluorine-substituted analogs.
Heterocyclic vs. Biphenyl Moieties
- Thiadiazole (Compound 63 ) and oxadiazole ( ) rings introduce hydrogen-bonding capabilities and rigidity, which are absent in the target compound’s biphenyl group. These differences may affect:
N-Substituent Variations
- Branched alkyl chains (e.g., N-(3,3-dimethylbutan-2-yl) in ) likely improve solubility in nonpolar solvents but may reduce binding specificity compared to aromatic N-substituents.
Biological Activity
N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide is an organic compound classified as an amide. Its structure features a fluorophenyl group and a biphenyl moiety, which contribute to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound possesses the following characteristics:
- Chemical Formula : CHFNO
- CAS Number : 897015-56-4
- Molecular Weight : 303.35 g/mol
The presence of the fluorine atom in the fluorophenyl group is significant as it can enhance the compound's lipophilicity and binding affinity to biological targets, potentially affecting its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorophenyl group may enhance binding affinity to specific receptors or enzymes, modulating their activities. The biphenyl moiety contributes to the compound's stability and bioavailability, which are crucial for its effectiveness in biological systems.
Medicinal Chemistry
This compound has been identified as a lead compound in medicinal chemistry, particularly for developing pharmaceuticals aimed at treating neurological disorders. Research indicates that compounds with similar structures exhibit neuroprotective effects, suggesting potential applications in neurodegenerative diseases.
Research Findings and Case Studies
Q & A
Basic: What are the critical steps in synthesizing N-[(3-fluorophenyl)methyl]-2-(3-phenylphenyl)acetamide, and how is its structure confirmed?
Methodological Answer:
The synthesis typically involves:
- Step 1: Coupling of 3-fluorobenzylamine with a brominated biphenyl intermediate via nucleophilic substitution.
- Step 2: Acetylation using acetyl chloride under anhydrous conditions with triethylamine as a base .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Structural Confirmation:
- NMR Spectroscopy: H and C NMR to verify aromatic protons, fluorine coupling, and acetamide carbonyl signals (δ ~168-170 ppm) .
- Mass Spectrometry (HRMS): Molecular ion peak matching the calculated mass (e.g., m/z 349.12 for CHFNO) .
- X-ray Crystallography (if crystalline): Resolves bond angles and stereochemistry .
Basic: How do researchers characterize the compound’s purity and stability under storage conditions?
Methodological Answer:
- HPLC Analysis: Use a C18 column (acetonitrile/water mobile phase) to assess purity (>95% recommended for biological assays) .
- Thermogravimetric Analysis (TGA): Determines decomposition temperature (e.g., stability up to 200°C) .
- Long-Term Stability: Store at -20°C in amber vials under nitrogen to prevent hydrolysis of the acetamide group .
Advanced: How can reaction conditions be optimized to improve synthetic yield and reduce byproducts?
Methodological Answer:
- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with toluene for Friedel-Crafts steps to minimize side reactions .
- Catalyst Screening: Test Pd(OAc)/XPhos for Suzuki-Miyaura coupling to enhance biphenyl formation .
- Kinetic Monitoring: Use in-situ IR spectroscopy to track intermediate formation and adjust reaction time .
Advanced: How to resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50}50 values)?
Methodological Answer:
- Assay Reprodubility: Validate protocols using standardized cell lines (e.g., HEK293 for kinase inhibition) and positive controls .
- Orthogonal Assays: Compare fluorescence-based readouts with radiometric assays to rule out interference from fluorophenyl groups .
- Structural Analog Testing: Synthesize derivatives (e.g., replacing 3-phenylphenyl with pyridyl) to isolate pharmacophore contributions .
Advanced: What computational tools predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Model binding to kinase domains (e.g., EGFR) using PDB structures (e.g., 1M17) .
- MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess hydrogen bonding with fluorophenyl groups .
- QSAR Modeling: Train models on fluorinated acetamide analogs to predict bioavailability and toxicity .
Advanced: How to evaluate metabolic stability and identify major metabolites?
Methodological Answer:
- In Vitro Microsomal Assays: Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
- Metabolite ID: Use high-resolution mass spectrometry (HRMS) to detect hydroxylation at the benzyl position or N-deacetylation .
- CYP Inhibition Screening: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: What strategies improve selectivity for target enzymes over off-target proteins?
Methodological Answer:
- Fragment-Based Design: Replace 3-phenylphenyl with constrained bicyclic groups to reduce hydrophobic promiscuity .
- Covalent Docking Probes: Introduce acrylamide warheads for irreversible binding to cysteine residues in target kinases .
- Proteome-Wide Profiling: Use affinity chromatography with immobilized compound to identify off-target binders .
Advanced: How to design SAR studies for fluorophenyl and biphenyl substituents?
Methodological Answer:
- Substituent Scanning: Synthesize analogs with electron-withdrawing (e.g., -NO) or donating (-OCH) groups on the biphenyl ring .
- 3D Pharmacophore Mapping: Align active/inactive analogs in MOE to identify steric/electronic requirements for activity .
- Free-Wilson Analysis: Quantify contributions of substituents to logP and binding affinity .
Advanced: What experimental controls are critical in validating target engagement in cellular models?
Methodological Answer:
- CRISPR Knockout: Generate target gene (e.g., EGFR)-null cells to confirm on-mechanism effects .
- Competitive Pull-Down Assays: Use biotinylated probes to displace the compound from cellular lysates .
- SPR Biosensing: Measure real-time binding kinetics (k/k) in cell membrane extracts .
Advanced: How to address solubility limitations in in vivo studies?
Methodological Answer:
- Co-Solvent Systems: Use 10% β-cyclodextrin in PBS for intravenous administration .
- Prodrug Design: Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
- Nanoformulation: Encapsulate in PEGylated liposomes (size <100 nm) to improve plasma half-life .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
